molecular formula C15H13ClN2O5S B4119310 3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4119310
M. Wt: 368.8 g/mol
InChI Key: SFKVLPYGFDNYCG-UHFFFAOYSA-N
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Description

3-Chloro-8-oxo-7-(2-phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived compound characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with key functional groups:

  • Position 3: A chlorine substituent, enhancing enzymatic stability.
  • Position 7: A 2-phenoxyacetamido side chain, influencing antibacterial spectrum and pharmacokinetics.
  • Position 8: A ketone group typical of cephalosporins.
  • Position 2: A carboxylic acid critical for binding to penicillin-binding proteins (PBPs).

This compound is identified as Cefaclor Impurity 12 (molecular formula: C₁₅H₁₃ClN₂O₄S; molecular weight: 352.79) .

Properties

IUPAC Name

3-chloro-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-9-7-24-14-11(13(20)18(14)12(9)15(21)22)17-10(19)6-23-8-4-2-1-3-5-8/h1-5,11,14H,6-7H2,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVLPYGFDNYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps. The starting material is typically a beta-lactam compound, which undergoes chlorination and subsequent acylation with phenoxyacetic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the enzyme beta-lactamase, which is responsible for breaking down beta-lactam antibiotics. By inhibiting this enzyme, the compound prevents the bacteria from building a proper cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporins are structurally diverse, with modifications at positions 3 and 7 dictating pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound ID/Name Position 3 Substituent Position 7 Substituent Molecular Weight Key Features References
Target Compound (Cefaclor Impurity 12) Chloro (Cl) 2-Phenoxyacetamido 352.79 Enhanced stability; impurity profile
3-(Acetoxymethyl)-7-(thiadiazol-thioacetamido) analog Acetoxymethyl (CH₃COOCH₂) 5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazol-2-ylthio 568.0 Broad-spectrum activity; IR/NMR confirms β-lactam and amide bonds
(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-vinyl analog Vinyl (CH₂=CH) 2-Amino-2-(4-hydroxyphenyl)acetamido N/A Improved β-lactamase resistance; Pharmacopeial compliance
(6R,7R)-3-Methyl-7-(phenylacetamido) analog Methyl (CH₃) Phenylacetamido N/A Gram-positive focus; resembles first-gen cephalosporins
3-(Aminocarbonyloxy)methyl-7-(furanyl methoxyimino)acetamido ester Aminocarbonyloxymethyl 2-Furanyl(methoxyimino)acetyl N/A Ester prodrug; enhanced oral bioavailability
3-Hydroxy-7-(phenylacetyl)amino-4-methoxybenzyl ester Hydroxy (OH) Phenylacetyl amino N/A Esterified for synthesis; p-methoxybenzyl protects carboxylic acid

Key Findings:

Vinyl (e.g., 3-ethenyl in ): Enhances stability against Gram-negative enzymes but may reduce solubility . Acetoxymethyl (): Serves as a prodrug moiety, metabolized to active forms in vivo .

Position 7 Side Chains: 2-Phenoxyacetamido (target): Likely broadens Gram-negative coverage compared to phenylacetyl (), which is narrower in spectrum . Thiadiazol-thioacetamido (): Introduces heterocyclic elements, improving binding to PBPs in resistant strains . Amino-hydroxyphenyl (): Enhances targeting of PBPs in methicillin-resistant organisms .

Pharmacopeial Relevance :

  • Compounds in and meet crystallinity and pH specifications, underscoring their suitability for pharmaceutical formulations .

Impurity Profile :

  • The target compound’s role as a synthesis impurity (Cefaclor Impurity 12) emphasizes the need for rigorous purification to avoid efficacy/safety compromises .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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